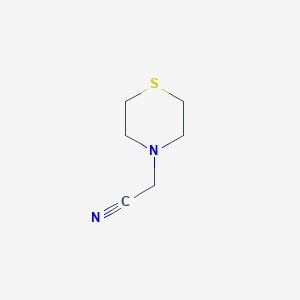

![molecular formula C13H16N2O5S B1272868 1-{[4-(乙酰氨基)苯基]磺酰基}吡咯烷-2-羧酸 CAS No. 64527-22-6](/img/structure/B1272868.png)

1-{[4-(乙酰氨基)苯基]磺酰基}吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

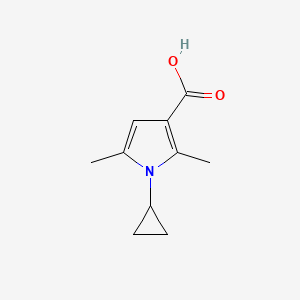

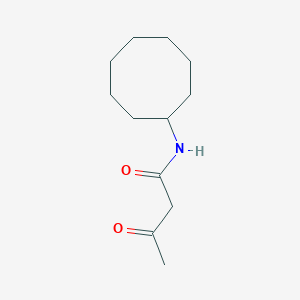

“1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O5S . It is also known by other names such as “1-{[4-(acetylamino)phenyl]sulfonyl}proline” and "1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid" .

Molecular Structure Analysis

The molecular weight of “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is 312.34 g/mol . The IUPAC name is “1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid” and the InChIKey is "MLBDVSSNNTVKSP-UHFFFAOYSA-N" . The canonical SMILES representation is "CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.34 g/mol . It has a XLogP3-AA value of 0.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .科学研究应用

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique structure can be utilized to modify proteins or to study protein interactions and dynamics.

Drug Discovery

The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry for the treatment of human diseases . It offers a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule.

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, this compound can be used to efficiently explore pharmacophore space . Pharmacophores are abstract representations of molecular features that enable the optimal supramolecular interactions with a specific biological target and trigger (or block) its biological response.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can be synthesized . This is crucial for creating drugs with a specific desired activity, as the spatial orientation of substituents can significantly affect the biological profile of drug candidates.

Structure-Activity Relationship (SAR) Studies

Researchers can use this compound to study the relationship between the chemical structure of a molecule and its biological activity . Understanding the SAR helps in the design of new compounds with improved efficacy and reduced side effects.

Enantioselective Binding Studies

The different stereoisomers of this compound can be used to study how they bind to enantioselective proteins . This is important for understanding how drugs interact with their targets and can lead to the development of more effective medications.

ADME/Tox Profiling

The introduction of heteroatomic fragments like those in this compound can modify physicochemical parameters and improve the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates .

Synthetic Strategy Development

This compound can be used to develop new synthetic strategies for constructing the pyrrolidine ring from different cyclic or acyclic precursors, or for the functionalization of preformed pyrrolidine rings .

未来方向

Pyrrolidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in drug discovery and medicinal chemistry.

属性

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBDVSSNNTVKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387831 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

CAS RN |

64527-22-6 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)